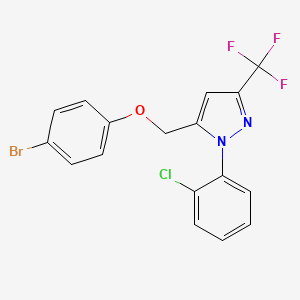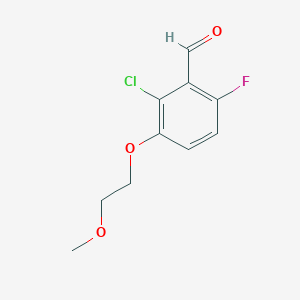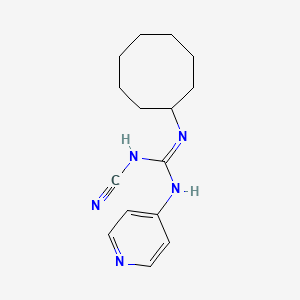
2,4,6-Trimethylcumene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylcumene, also known as mesitylene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a derivative of benzene with three methyl groups attached to the 2nd, 4th, and 6th positions of the benzene ring. This compound is a colorless liquid with a distinctive odor and is nearly insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylcumene can be synthesized through various methods. One common method involves the alkylation of benzene with propylene in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic reforming of petroleum fractions. This process involves the dehydrogenation and isomerization of hydrocarbons in the presence of a platinum-based catalyst. The resulting product is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylcumene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) with a catalyst for halogenation.
Major Products Formed:
Oxidation: 2,4,6-Trimethylbenzaldehyde.
Reduction: Corresponding alcohols or alkanes.
Substitution: Nitro- or halogen-substituted derivatives.
Scientific Research Applications
2,4,6-Trimethylcumene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicine: The compound is involved in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylcumene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products.
Comparison with Similar Compounds
1,2,4-Trimethylbenzene (Pseudocumene): Similar in structure but differs in the position of methyl groups.
2,4,6-Trimethylaniline: An aromatic amine used in the synthesis of dyes and catalysts.
2,4,6-Tribromophenol: A brominated derivative used as a flame retardant and in the synthesis of pharmaceuticals.
Uniqueness: 2,4,6-Trimethylcumene is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
5980-96-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
InChI Key |
OBSKMRWMGXHFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


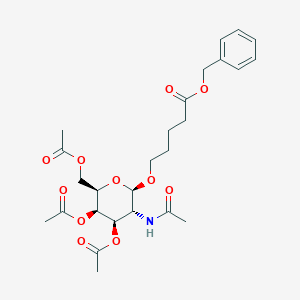
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
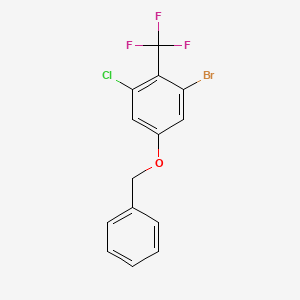
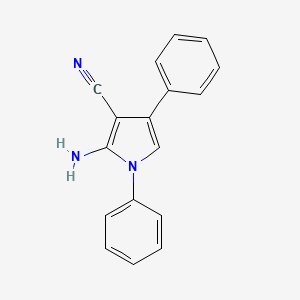
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)
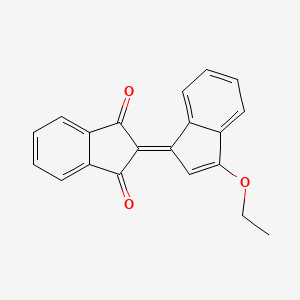
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
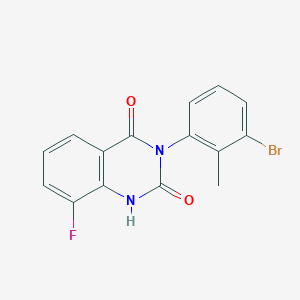
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)

